molecular formula C6H7NO2 B141946 Pyridine-2-methanol 1-oxide CAS No. 10242-36-1

Pyridine-2-methanol 1-oxide

Cat. No. B141946
CAS RN: 10242-36-1
M. Wt: 125.13 g/mol
InChI Key: FNHPXOZSWXLMGI-UHFFFAOYSA-N
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Description

Pyridine-2-methanol 1-oxide is a bactericidal agent related to aspergillic acid, made from pyridine-N-oxide . It is a peptide coupling agent used as a substitute for HOBt . It can form stable chelate complexes with transition metal ions .


Synthesis Analysis

The synthesis of 2-methylpyridines, which could be related to Pyridine-2-methanol 1-oxide, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The possible reactions for the initial pyridine pyrolysis are internal hydrogen transfer and C-H bond homolysis, with internal hydrogen transfer being more favorable .


Molecular Structure Analysis

The molecular structure of Pyridine-2-methanol 1-oxide can be represented by the formula: C6H7NO . The molecular weight is 109.1259 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyridine-2-methanol 1-oxide, like other pyridine derivatives, can undergo various chemical reactions. For instance, it has been observed that alkyl substitutions activate pyridine, favoring electrophilic substitution . In addition, there are two possible reactions for the initial pyridine pyrolysis, i.e., internal hydrogen transfer and C-H bond homolysis, and that internal hydrogen transfer is more favorable .

Scientific Research Applications

  • Electrocatalysis and Fuel Cells :

    • Pyridine-functionalized graphene, a derivative of Pyridine-2-methanol 1-oxide, has been used to enhance the catalytic activity for oxygen reduction reactions (ORR) in fuel cells. This enhancement is attributed to increased porosity and improved electrochemical charge transfer rates in the metal-organic frameworks (MOFs) (Jahan, Bao, & Loh, 2012).
    • Another study has shown that pyridine-functionalized graphene oxide demonstrates significant potential as an electrocatalyst for ORR, especially in alkaline solutions, and exhibits better durability, selectivity, and electrochemical stability compared to commercial Pt/C electrocatalysts (Ensafi, Jafari-Asl, & Rezaei, 2016).
  • Crystallography and Molecular Structure :

    • The crystal structure of tetrakis(1-oxidopyridin-2-yl)methane methanol tetrasolvate has been determined, providing insights into the molecular arrangements and hydrogen bonding patterns of pyridine N-oxide derivatives (Matsumoto, Kawashita, Kannami, & Oda, 2015).
  • Magnetic Properties and Coordination Chemistry :

    • Research into a two-dimensional dysprosium(III) complex incorporating a pyridine-N-oxide-containing ligand revealed its slow magnetic relaxation properties, which can be tuned by the absorption and desorption of solvent molecules like methanol (Chen, Li, Meng, Sun, Zhang, Sun, & Gao, 2016).
  • Photocatalysis and CO2 Reduction :

    • Pyridinium ion, closely related to Pyridine-2-methanol 1-oxide, has been identified as a novel homogeneous catalyst for the reduction of CO2 to methanol, showing promising yields (Seshadri, Lin, & Bocarsly, 1994).
    • Studies also highlight the role of pyridine in enhancing the photoelectrochemical reduction of CO2 to methanol on semiconductor surfaces, emphasizing the need for understanding the interaction between pyridine derivatives and semiconductor surfaces (Senftle, Lessio, & Carter, 2016).
  • Chemical Synthesis and Reaction Kinetics :

  • Spectroscopy and Surface Chemistry :

    • The potential-dependent surface-enhanced Raman scattering (SERS) has been used to study pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers, providing insights into the geometry of molecules and their adsorption modes on different metal surfaces (Pięta, Proniewicz, Boduszek, Olszewski, Nattich-Rak, & Kim, 2015).

Safety And Hazards

When handling Pyridine-2-methanol 1-oxide, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .

Future Directions

Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions. The high surface area, simple preparation, and modification are among their major advantages . This could be a potential future direction for the synthesis of Pyridine-2-methanol 1-oxide and similar compounds.

properties

IUPAC Name

(1-oxidopyridin-1-ium-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-6-3-1-2-4-7(6)9/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPXOZSWXLMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)CO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145068
Record name Pyridine-2-methanol 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-methanol 1-oxide

CAS RN

10242-36-1
Record name 2-Pyridinemethanol, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyridine-2-methanol 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-methanol 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Efimov, OG Chakhmakhcheva - Collection of Czechoslovak …, 2006 - cccc.uochb.cas.cz
… The catalytic phosphonate protective group was introduced by the action of 4-methoxypyridine-2-methanol 1-oxide in the presence of 4(5)-nitro-1-(2,4,6,-triisopropylbenzene-1-sulfonyl)…
Number of citations: 12 cccc.uochb.cas.cz

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